molecular formula C15H13FO3 B6402372 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid CAS No. 1261952-95-7

2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6402372
CAS No.: 1261952-95-7
M. Wt: 260.26 g/mol
InChI Key: TYIIHCKUKPEZDE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group attached to the phenyl ring, along with a methyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative, such as 2-fluoro-4-methoxyphenylboronic acid, and a halogenated benzoic acid derivative under palladium catalysis . The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-(2-formyl-4-methoxyphenyl)-6-methylbenzoic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)-6-methylbenzoic acid.

    Substitution: Formation of 2-(2-aminophenyl)-6-methylbenzoic acid or 2-(2-thiophenyl)-6-methylbenzoic acid.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid
  • 2,4-Difluorophenylboronic acid

Comparison: 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid is unique due to the presence of both a fluoro and methoxy group on the phenyl ring, along with a methyl group on the benzoic acid moiety. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the fluoro group can enhance its metabolic stability, while the methoxy group can improve its solubility and bioavailability.

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(19-2)8-13(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIIHCKUKPEZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690096
Record name 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-95-7
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-fluoro-4′-methoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261952-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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